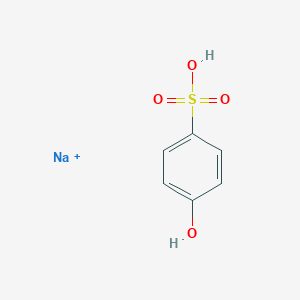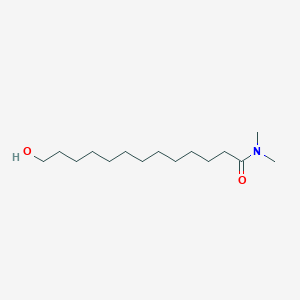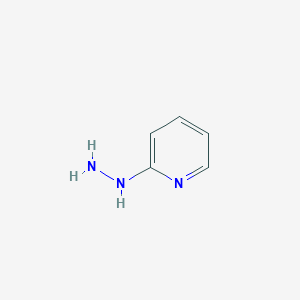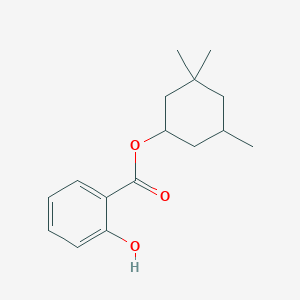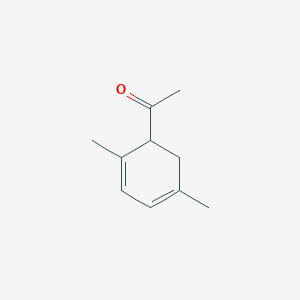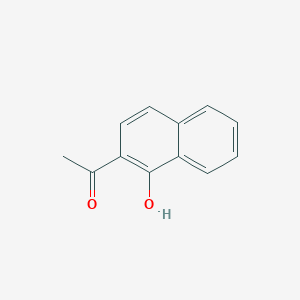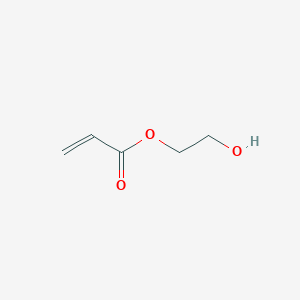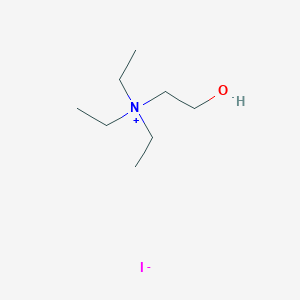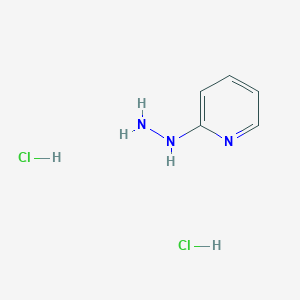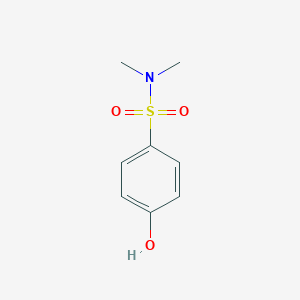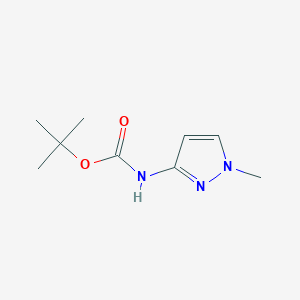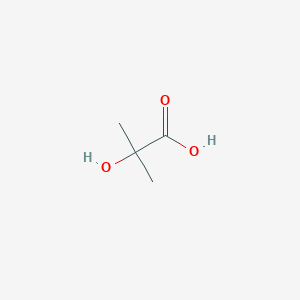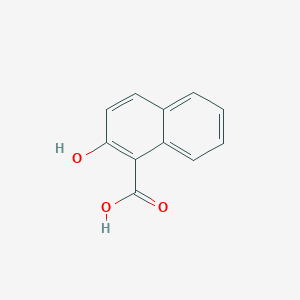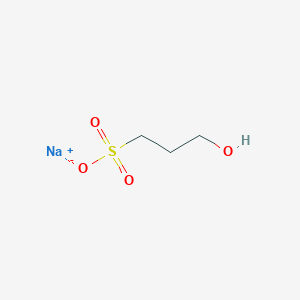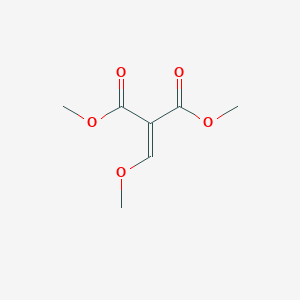
Dimethyl methoxymethylenemalonate
Vue d'ensemble
Description
Dimethyl methoxymethylenemalonate is a chemical compound that is used in various organic synthesis reactions. It is a derivative of malonate and has been utilized in different contexts, such as in the derivatization of amino acids for chromatographic analysis and in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of compounds related to dimethyl methoxymethylenemalonate involves various reactions. For instance, the reaction of cyclopentadiene with 1,1,3,3-tetrakis(methoxycarbonyl)propene leads to the formation of dimethyl 2-{3,3-bis(methoxycarbonyl)bicyclo[2.2.1]hept-5-en-2-yl}malonate, which can undergo base-catalyzed C–C bond cleavage reactions to yield specific isomers . Additionally, the Diels-Alder reaction with 3,4-dialkoxyfurans results in adducts that can be used in the stereospecific synthesis of lyxopyranosyl C-glycosides .
Molecular Structure Analysis
The molecular structure of dimethyl methoxymethylenemalonate derivatives is characterized by the presence of malonate groups and additional functional groups that are introduced during synthesis. These structures are often complex and can include bicyclic systems, as seen in the synthesis of dimethyl 2-{3,3-bis(methoxycarbonyl)bicyclo[2.2.1]hept-5-en-2-yl}malonate .
Chemical Reactions Analysis
Dimethyl methoxymethylenemalonate and its derivatives participate in various chemical reactions. For example, the base-catalyzed condensation of dimethyl malonate with chlorinated tropone derivatives shows solvent-dependent nucleophilic attack sites, indicating the influence of the reaction medium on the outcome . The Diels-Alder reaction is another example where dimethyl acetoxymethylenemalonate reacts with dialkoxyfurans to produce adducts for further synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl methoxymethylenemalonate derivatives are crucial for their application in analytical chemistry. For instance, diethyl ethoxymethylenemalonate has been used as a derivatizing agent for the determination of amino acids, biogenic amines, and ammonium ions in cheese, utilizing ultra high-performance liquid chromatography (UHPLC). This method offers good linearity, sensitivity, and repeatability, with no significant effect from the cheese matrix . Similarly, amino acids can be analyzed by HPLC after derivatization with diethyl ethoxymethylenemalonate, providing a simple procedure compatible with multi-purpose HPLC systems .
Applications De Recherche Scientifique
Dimethyl methoxymethylenemalonate is a chemical compound with the molecular formula C7H10O5 . It’s typically a liquid or low-melting solid .
While the specific applications of Dimethyl methoxymethylenemalonate in scientific research are not readily available, it’s worth noting that similar compounds, such as Dimethyl Ether (DME), have been used in various fields. For instance, DME has been used in technologies for enhancing oil recovery from reservoirs . This involves injecting DME into a reservoir to intensify oil extraction and enhance oil recovery . The major factors influencing the distribution ratio of DME between the oil and aqueous phases are evaluated . The advantages of injecting DME into a reservoir prior to injecting hydrocarbon gases and carbon dioxide are revealed .
Safety And Hazards
Orientations Futures
While specific future directions for Dimethyl methoxymethylenemalonate were not found in the available resources, it is a useful synthetic intermediate used in the preparation of various compounds . Therefore, its future directions could involve its use in the synthesis of new compounds and materials.
Propriétés
IUPAC Name |
dimethyl 2-(methoxymethylidene)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-10-4-5(6(8)11-2)7(9)12-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFZTBSULNJWEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176925 | |
| Record name | Dimethyl methoxymethylenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl methoxymethylenemalonate | |
CAS RN |
22398-14-7 | |
| Record name | 1,3-Dimethyl 2-(methoxymethylene)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22398-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl methoxymethylenemalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022398147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22398-14-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl methoxymethylenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl methoxymethylenemalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

